molecular formula C17H21NO2 B009876 Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)- CAS No. 102585-27-3

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-

Cat. No. B009876
M. Wt: 271.35 g/mol
InChI Key: TVXDKSZLGMHSFV-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol1. It is intended for research use only and is not suitable for human or veterinary use1.



Molecular Structure Analysis

The molecular structure of “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” is based on its molecular formula C17H21NO21. However, the specific 3D structure and the spatial arrangement of atoms within the molecule are not provided in the available resources. Further studies using techniques like X-ray crystallography or NMR spectroscopy would be needed to determine the exact 3D structure.



Chemical Reactions Analysis

The specific chemical reactions involving “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” are not available in the current resources. However, as an ethylamine derivative, it may participate in reactions typical of amines, such as nucleophilic substitution or condensation reactions. The presence of the naphthylmethylene group could also influence its reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” are not provided in the available resources. Information such as melting point, boiling point, solubility, and stability would need to be determined experimentally.


Safety And Hazards

The safety and hazards associated with “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” are not specified in the available resources1. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area.


Future Directions

The future directions for research on “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-” could include elucidating its synthesis and reaction mechanisms, determining its physical and chemical properties, and exploring potential applications in various fields. However, specific future directions would depend on the results of initial research and the potential uses of this compound.


Please note that this analysis is based on the limited information available and further research is needed for a more comprehensive understanding of “Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-”.


properties

IUPAC Name

(Z)-N-(1,1-diethoxyethyl)-1-naphthalen-1-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-4-19-17(3,20-5-2)18-13-15-11-8-10-14-9-6-7-12-16(14)15/h6-13H,4-5H2,1-3H3/b18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXDKSZLGMHSFV-AQTBWJFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(N=CC1=CC=CC2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)(/N=C\C1=CC=CC2=CC=CC=C21)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylamine, 2,2-diethoxy-N-(1-naphthylmethylene)-

CAS RN

102585-27-3
Record name Acetaldehyde, (((1-naphthyl)methylene)amino)-, diethylacetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102585273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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